The compound [Tyr-Pro-Phe-Phe-NH-CH2-]2 is a synthetic peptide that serves as a structural analog of endomorphin-2, which is known for its interactions with opioid receptors. This compound is characterized by its unique sequence of amino acids—tyrosine, proline, phenylalanine, and another phenylalanine—followed by a carbon chain. The compound's full chemical name reflects its structure and functional groups, indicating that it contains two repeating units of the specified sequence.
[Tyr-Pro-Phe-Phe-NH-CH2-]2 is classified under peptides and is primarily studied in the context of pharmacology and biochemistry. The classification is based on its structure, which consists of amino acid residues linked by peptide bonds. It is a derivative of endomorphin-2, a naturally occurring peptide that exhibits significant affinity for the mu-opioid receptor, making it relevant in pain management and opioid research .
The synthesis of [Tyr-Pro-Phe-Phe-NH-CH2-]2 typically employs solid-phase peptide synthesis techniques. One common method involves using Fmoc (9-fluorenylmethoxycarbonyl) chemistry, which allows for the stepwise addition of amino acids to a resin-bound peptide chain. This process enables precise control over the sequence and composition of the peptide.
The molecular formula for [Tyr-Pro-Phe-Phe-NH-CH2-]2 is . The structure consists of two identical units linked by a methylene bridge (-CH2-), contributing to its conformational properties.
The primary chemical reactions involving [Tyr-Pro-Phe-Phe-NH-CH2-]2 are related to its binding interactions with opioid receptors. These reactions are crucial for understanding its pharmacological properties:
The mechanism of action for [Tyr-Pro-Phe-Phe-NH-CH2-]2 primarily involves its interaction with mu-opioid receptors located in the central nervous system.
These properties are essential for determining the compound's behavior in biological systems and its potential therapeutic applications .
[Tyr-Pro-Phe-Phe-NH-CH2-]2 has several applications in scientific research:
The compound [Tyr-Pro-Phe-Phe-NH-CH₂-]₂ is a symmetric dimeric peptidomimetic featuring a benzylamine-linked core. Its systematic name denotes two identical tetrapeptide chains (Tyr-Pro-Phe-Phe) connected via a methylene bridge (-NH-CH₂-) at the C-terminus, forming a C₂-symmetric structure [1] [2]. The molecular formula is C₆₆H₇₅N₉O₁₀ (PubChem CID: 44390629) [1]. Structurally, it belongs to the endomorphin-2 (H-Tyr-Pro-Phe-Phe-NH₂) mimetics class, where the terminal benzylamine group replaces the native carboxamide. This modification enhances metabolic stability while preserving key pharmacophores [2] [4]. The dimeric architecture positions the two pharmacophoric units (Tyr-Pro-Phe) to engage multiple receptor subdomains simultaneously, a design strategy aimed at improving binding affinity and selectivity for opioid receptors [2] [9].
Table 1: Structural Features of [Tyr-Pro-Phe-Phe-NH-CH₂-]₂
Feature | Description |
---|---|
Core Scaffold | Symmetric dimer of endomorphin-2 tetrapeptide analogs |
Terminal Modification | Benzylamine linker replacing C-terminal carboxamide |
Key Pharmacophores | Phenolic hydroxyl (Tyrosine), aromatic rings (Phe³, Phe⁴) |
Symmetry | C₂ axis enabling identical subunit orientation |
Molecular Weight | 1154.39 g/mol (C₆₆H₇₅N₉O₁₀) |
This compound emerged from efforts to overcome limitations of endogenous opioid peptides, such as rapid proteolytic degradation and poor blood-brain barrier penetration. Linear peptides like endomorphin-2 (H-Tyr-Pro-Phe-Phe-NH₂) exhibit high μ-opioid receptor (MOR) affinity (Kᵢ = 0.69 nM) but negligible metabolic stability [4] [5]. Early peptidomimetic strategies focused on N-methylation, D-amino acid substitutions, or backbone cyclization to resist enzymatic cleavage [9]. The benzylamine modification in [Tyr-Pro-Phe-Phe-NH-CH₂-]₂ represented a paradigm shift toward C-terminal modifications, which alter electronic properties without disrupting the critical "message" domain (Tyr¹) [4]. Concurrently, dimerization gained traction based on observations that multivalent ligands enhance receptor avidity. For instance, symmetric dimeric scaffolds like the pyrrolidine-3,4-dicarboxamide framework improved MOR/KOR selectivity by enabling simultaneous engagement of receptor subpockets [2] [9]. This compound thus integrates two innovations: (1) terminal functionalization to block amidation-sensitive proteases, and (2) bivalency to amplify receptor interactions [2] [4].
[Tyr-Pro-Phe-Phe-NH-CH₂-]₂ exemplifies rational pharmacophore duplication in peptidomimetic design. Its development aligns with three key principles:
CAS No.: 31373-65-6
CAS No.: 15646-96-5
CAS No.: 17878-54-5
CAS No.: 134954-21-5
CAS No.: 195157-34-7
CAS No.: 387825-07-2